N-(furan-2-ylmethyl)-2-phenoxybutanamide
Overview
Description
N-(furan-2-ylmethyl)-2-phenoxybutanamide is a useful research compound. Its molecular formula is C15H17NO3 and its molecular weight is 259.30 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-furylmethyl)-2-phenoxybutanamide is 259.12084340 g/mol and the complexity rating of the compound is 277. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Methodologies and Chemical Reactions
- The synthesis and reaction mechanisms involving furfuryl derivatives and related compounds have been a subject of study, offering insights into potential applications of N-(2-furylmethyl)-2-phenoxybutanamide in organic synthesis. For example, the study on the reaction of chromium carbene complexes with acetylenes leading to furan formation demonstrates the synthetic versatility of furfuryl-containing compounds (McCallum et al., 1988).
Biological and Environmental Impact
- Research on compounds structurally related to N-(2-furylmethyl)-2-phenoxybutanamide, such as those containing furfuryl or phenoxy groups, has explored their biological activity and environmental impact. Studies on the degradation of phenolic compounds and their interactions with biological systems may provide a foundation for understanding the environmental behavior and potential bioactivity of N-(2-furylmethyl)-2-phenoxybutanamide (Li et al., 2009).
Potential Applications in Material Science and Environmental Chemistry
- The unique properties of furfuryl and phenoxy derivatives suggest that N-(2-furylmethyl)-2-phenoxybutanamide could find applications in the development of new materials or as a functional compound in environmental chemistry. For instance, studies on the migration of nonylphenol from plastic containers highlight the significance of understanding the behavior of phenolic compounds in various contexts, which could extend to the study of N-(2-furylmethyl)-2-phenoxybutanamide (Loyo-Rosales et al., 2004).
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-phenoxybutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-2-14(19-12-7-4-3-5-8-12)15(17)16-11-13-9-6-10-18-13/h3-10,14H,2,11H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHDBGIQXMMPEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=CO1)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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